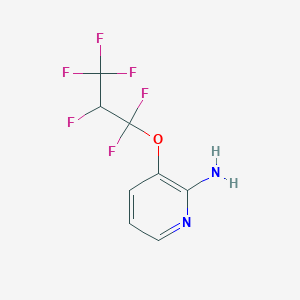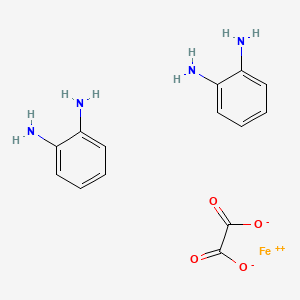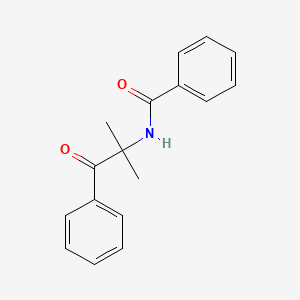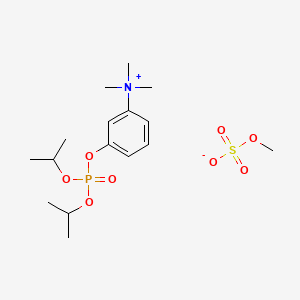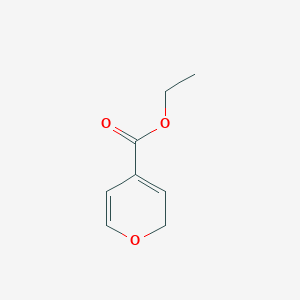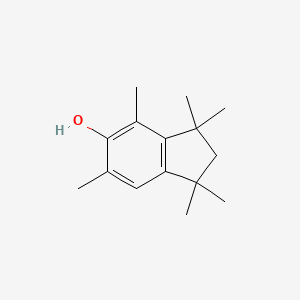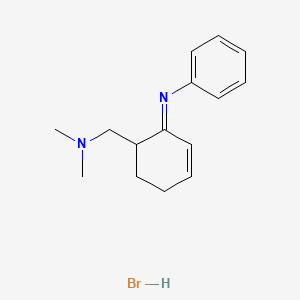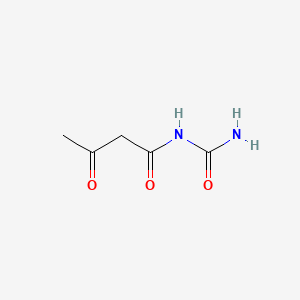
4-Bromo-6-fluoro-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-fluoro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H9BrFN and a molecular weight of 302.14 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 4-Bromo-6-fluoro-2-phenylquinoline can be achieved through several methods. One common approach involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method includes the use of TMSBr as an acid-promoter for the cascade cyclization of ortho-propynol phenyl azides . These methods provide moderate to excellent yields and are compatible with various functional groups .
Chemical Reactions Analysis
4-Bromo-6-fluoro-2-phenylquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic compounds to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-6-fluoro-2-phenylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-2-phenylquinoline involves its interaction with various molecular targets and pathways. The incorporation of fluorine into the quinoline structure enhances its biological activity by increasing its ability to interact with enzymes and other biological molecules . This interaction can inhibit the activity of specific enzymes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
4-Bromo-6-fluoro-2-phenylquinoline can be compared with other similar compounds such as:
6-Fluoro-2-cyanoquinolone: This compound also contains a fluorine atom and exhibits similar biological activities.
4-Bromo-6-methoxy-2-phenylquinoline: This compound has a methoxy group instead of a fluorine atom, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides it with distinct chemical reactivity and biological activity.
Properties
CAS No. |
1189105-87-0 |
|---|---|
Molecular Formula |
C15H9BrFN |
Molecular Weight |
302.14 g/mol |
IUPAC Name |
4-bromo-6-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H9BrFN/c16-13-9-15(10-4-2-1-3-5-10)18-14-7-6-11(17)8-12(13)14/h1-9H |
InChI Key |
RHHHMDQBTGYPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


